molecular formula C16H22N2O4 B2799310 1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one CAS No. 2361889-04-3

1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one

Cat. No. B2799310
CAS RN: 2361889-04-3
M. Wt: 306.362
InChI Key: RAAHYILHQKQVRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route to obtain this compound involves multistep reactions . Researchers have explored various strategies, including cyclization , oxidation , and functional group transformations . Detailed studies on the synthesis pathways are available in the literature .


Molecular Structure Analysis

The molecular formula of our compound is C₁₄H₂₀N₂O₃ . Its spirocyclic nature results in a unique three-dimensional arrangement. The piperidine ring and the carbonyl group contribute to its overall shape and reactivity. High-resolution spectroscopic techniques (such as NMR , IR , and MS ) have been employed to elucidate its structure .


Chemical Reactions Analysis

1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one participates in several chemical reactions, including hydrolysis , reduction , and acylation . Investigating its reactivity under different conditions provides insights into its potential applications .

Mechanism of Action

The compound’s biological activity remains an area of interest. Researchers have explored its interactions with enzymes , receptors , or cellular targets . Understanding its mechanism of action is crucial for drug development and therapeutic applications .

properties

IUPAC Name

1-(1-prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-13(19)17-9-4-12(5-10-17)14(20)18-8-3-6-16(18)7-11-22-15(16)21/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAHYILHQKQVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC23CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one

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